3-Methylpyridine-2-sulfonamide

Organic Synthesis Analytical Chemistry Process Development

Researchers replicating patent CN114149364A require the exact 2-sulfonamide,3-methyl substitution pattern-generic pyridine sulfonamide isomers cannot substitute without derailing validated synthetic pathways. This crystalline solid (mp 184-186 °C) provides a rapid, low-cost QC checkpoint before initiating sensitive multi-step sequences. • Defined mp enables instant identity verification and batch consistency checks. • Primary sulfonamide handle supports N-alkylation, N-arylation, and directed ortho-metalation for SAR library expansion. • Crystalline form simplifies handling, storage, and precise weighing versus liquid or oily analogs.

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
CAS No. 65938-79-6
Cat. No. B1590692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpyridine-2-sulfonamide
CAS65938-79-6
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)S(=O)(=O)N
InChIInChI=1S/C6H8N2O2S/c1-5-3-2-4-8-6(5)11(7,9)10/h2-4H,1H3,(H2,7,9,10)
InChIKeyZOEZYLUVSDCJLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpyridine-2-sulfonamide: A Key Synthetic Scaffold


3-Methylpyridine-2-sulfonamide (CAS 65938-79-6) is a substituted pyridine derivative, characterized by a sulfonamide group (-SO2NH2) at the 2-position and a methyl group at the 3-position of the pyridine ring [1]. It is a crystalline solid with a molecular formula of C6H8N2O2S and a molecular weight of 172.21 g/mol [2]. As a member of the pyridine-2-sulfonamide class, this compound serves as a valuable, highly specific building block or intermediate in organic synthesis, particularly for constructing more complex molecules with potential pharmaceutical or agrochemical applications [2].

Substitution Risks for 3-Methylpyridine-2-sulfonamide


Generic substitution among pyridine sulfonamide isomers and analogs is not scientifically valid due to the critical impact of regio- and substituent-specific chemistry. The specific 2-sulfonamide and 3-methyl substitution pattern on 3-Methylpyridine-2-sulfonamide governs its unique physicochemical properties, such as melting point [1], LogP , and electronic characteristics. These properties directly influence its reactivity, solubility, and suitability as a synthetic intermediate [2]. Replacing it with a compound lacking this precise substitution pattern, such as an unsubstituted pyridine sulfonamide or a differently methylated isomer, would alter reaction kinetics, potentially derail synthetic pathways, and compromise the purity and yield of the target molecule, especially in multi-step syntheses validated in patents [2].

3-Methylpyridine-2-sulfonamide: Performance Metrics


Melting Point as a Quality Attribute

The compound's identity and purity can be verified by its specific melting point range. For 3-Methylpyridine-2-sulfonamide, the reported melting point is 184-186 °C [1]. This value differs from the melting point of its unsubstituted core structure, pyridine-2-sulfonamide (which is a liquid at room temperature), and from other positional isomers (e.g., 4-Methylpyridine-2-sulfonamide, for which specific data is unavailable but is expected to be different). A narrow melting point range is a critical quality attribute, as it provides a simple, quantifiable metric to confirm compound identity and assess initial purity upon receipt [2].

Organic Synthesis Analytical Chemistry Process Development

Validated in Patented Synthesis

The specific utility of 3-Methylpyridine-2-sulfonamide is demonstrated in patent CN114149364A, where it is disclosed as a key starting material for the preparation of N-(6-methoxypyridine-3-yl)-3-methylpyridine-2-sulfonamide [1]. This patent validates its successful and reproducible use in a complex, multi-step synthetic route to a sulfapyridine intermediate. The success of this specific reaction is not guaranteed for other sulfonamide analogs. For instance, replacing the 3-methyl group with a hydrogen (pyridine-2-sulfonamide) or moving it to the 4-position (4-methylpyridine-2-sulfonamide) would likely alter the electronic and steric environment, potentially impacting reaction yield, selectivity, or the feasibility of the entire patented process.

Medicinal Chemistry Patent Chemistry Sulfonamide Synthesis

Predicted LogP for Method Development

Computational predictions provide a valuable, albeit less robust, basis for comparison. For 3-Methylpyridine-2-sulfonamide, the predicted octanol-water partition coefficient (LogP) is approximately -0.30 . This negative value indicates a preference for hydrophilic (aqueous) over lipophilic environments. In contrast, the unsubstituted core, pyridine-2-sulfonamide, has a predicted LogP of -0.37 [1], while other analogs with additional hydrophobic groups would be expected to have higher LogP values. The specific LogP of 3-Methylpyridine-2-sulfonamide informs the selection of solvents for reactions and the design of purification methods, such as reverse-phase HPLC.

ADME/Tox Prediction Analytical Method Development Physicochemical Profiling

Vendor Purity Specification

Commercially, 3-Methylpyridine-2-sulfonamide is available from major suppliers with a standard purity specification of 95% . This is a typical research-grade purity. In comparison, a more complex analog like 4-Amino-5-(difluoromethyl)-3-methylpyridine-2-sulfonamide (CAS: 1805996-65-9) is offered with a standard purity of 95+% . This demonstrates that while 3-Methylpyridine-2-sulfonamide is available as a standard research chemical, its analogs may be offered with slightly higher or more rigorously tested purity grades, which can be a factor in procurement depending on the sensitivity of downstream applications. Procuring the compound with a defined vendor specification ensures a baseline of quality and batch-to-batch consistency for research purposes.

Procurement Quality Control Chemical Supply Chain

Application Scenarios for 3-Methylpyridine-2-sulfonamide


Patent-Specific Synthesis

The most compelling use case for 3-Methylpyridine-2-sulfonamide is as a direct starting material in the synthesis of N-(6-methoxypyridine-3-yl)-3-methylpyridine-2-sulfonamide, as detailed in patent CN114149364A [1]. For researchers aiming to replicate this work, synthesize related sulfapyridine intermediates, or explore the patent's chemical space, procuring this exact compound is mandatory. Substitution would invalidate the procedure.

Sulfonamide Library Construction

3-Methylpyridine-2-sulfonamide serves as a versatile scaffold for building compound libraries in medicinal chemistry. Its primary sulfonamide group is a classic bioisostere for carboxylic acids and a key hydrogen-bonding motif in drug design. The 3-methyl group provides a defined, low-molecular-weight handle for exploring structure-activity relationships (SAR) [2]. Researchers can leverage the sulfonamide nitrogen and the methyl group for further derivatization, such as N-alkylation, N-arylation, or directed ortho-metalation, to generate novel analogs for screening against biological targets like NADPH oxidases [3].

Well-Defined Solid for Process Development

The compound's well-defined physical state as a crystalline solid with a specific melting point of 184-186 °C [1] makes it a practical choice for process chemistry development. This property simplifies handling, storage, and weighing compared to liquid or oily analogs. The distinct melting point also serves as a rapid, low-cost quality control (QC) checkpoint to verify identity and batch consistency before initiating a sensitive synthetic sequence, thereby reducing the risk of process failure due to misidentified or degraded starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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